(2S)-2-Benzyl-3-[[(1-methylpiperazin-4-yl)sulfonyl]propionyl]-3-thiazol-4-yl-L-alanine Amide of (2S,3R,4S)-2-Amino-1-cyclohexyl-3,4-dihydroxy-6-methylheptane (A-72517)
Compound Description: A-72517 is a potent, bioavailable renin inhibitor developed through a research program focused on designing orally active renin inhibitors. It demonstrated good bioavailability in rats and ferrets and efficacy in monkeys, even with hepatic elimination.
Relevance: This compound shares with N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide the presence of a thiazole ring, suggesting potential for similar biological activity, particularly in areas like enzyme inhibition. Both compounds also incorporate cyclohexyl groups, contributing to their overall structural similarity.
Compound Description: This compound was synthesized and characterized using various spectroscopic methods. Its structure features a thiazole ring, similar to N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide.
Relevance: The presence of a thiazole ring and an acetamide group in both compounds makes them structurally related. The variations in substituents highlight the potential for diverse chemical modifications within this class of compounds.
Compound Description: Mirabegron is a β3-adrenoceptor agonist used for the treatment of overactive bladder. [, ] It is rapidly absorbed after oral administration and primarily eliminated unchanged in urine and feces.
Relevance: This compound shares with N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide the core structure of a 2-aminothiazol-4-yl-acetamide. [, ] The differences lie in the substituents attached to the acetamide nitrogen, showcasing the impact of varying groups on the biological activity and pharmaceutical properties.
Compound Description: This complex molecule, featuring an imidazo[2,1-b][1,3]thiazole ring system, has been structurally characterized using X-ray crystallography. The presence of a thiazole ring links it to N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide.
Relevance: The shared thiazole ring, albeit within a larger fused system, suggests a common origin or potential for similar chemical reactivity. Comparing these structures highlights the diverse ways thiazole can be incorporated into complex molecules.
Compound Description: This compound, labeled with carbon-14, was synthesized as part of a study investigating its metabolic fate.
Relevance: Although structurally distinct from N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, it highlights the use of acetamide derivatives in medicinal chemistry research, particularly for metabolic and pharmacological investigations.
Compound Description: This group of bi-heterocyclic compounds, featuring both thiazole and oxadiazole rings, was synthesized and evaluated as potential therapeutic agents for Alzheimer's disease and diabetes.
Relevance: The inclusion of a thiazole ring and an acetamide group in these compounds makes them structurally related to N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide. The study highlights the exploration of thiazole-containing compounds for diverse therapeutic applications.
Compound Description: These benzothiazole derivatives were designed, synthesized, and computationally studied as potential nonsteroidal anti-inflammatory agents (NSAIDs).
Relevance: These compounds share the thiazole ring and acetamide functional groups with N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide. The research demonstrates the versatility of thiazole-containing acetamides for developing pharmaceuticals targeting inflammatory processes.
N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and Methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate Derivatives
Compound Description: These novel thiazole derivatives were synthesized and characterized, demonstrating antibacterial and antifungal activities.
Relevance: The core structure of N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide is present in N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, emphasizing the importance of this scaffold in medicinal chemistry. Both studies highlight the potential of thiazole-containing acetamides as antimicrobial agents.
Lu AA33810 [N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide]
Compound Description: Lu AA33810 is a neuropeptide Y Y5 receptor antagonist with anxiolytic and antidepressant-like effects in rat models of stress sensitivity.
Relevance: Though not directly analogous in structure, this compound shares the cyclohexyl and thiazole moieties with N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, suggesting potential commonalities in their pharmacophores and possible interactions with similar biological targets.
Compound Description: EMPA is a selective orexin 2 receptor antagonist. [, ]
Relevance: While structurally different from N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, EMPA's role as an antagonist for a specific receptor subtype highlights the potential for similar pharmacological targeting strategies within the broader class of acetamide derivatives. [, ]
Compound Description: This series of novel dihydrobenzothiazole coupled N-piperazinyl acetamides were synthesized and displayed significant antimicrobial activity.
Relevance: The compounds share a thiazole ring and an acetamide group with N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, further demonstrating the versatility of this scaffold in developing antimicrobial agents.
Compound Description: L-873724 is a non-basic, potent cathepsin K inhibitor with high selectivity for cathepsin K over other cysteine cathepsins, unlike basic cathepsin K inhibitors.
Relevance: Although structurally distinct from N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, it illustrates the impact of compound basicity on selectivity and potential off-target effects in enzyme inhibitors, a factor that could be relevant for understanding the pharmacological properties of N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide.
Compound Description: This series of benzofuran-acetamide derivatives exhibited anticonvulsant activity in the maximal electroshock induced seizures (MES) model in mice.
Relevance: These compounds, similar to N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, are acetamide derivatives with diverse substituents, illustrating the potential for this functional group to contribute to a range of biological activities, including anticonvulsant effects.
Compound Description: SB-674042 is a selective orexin 1 receptor antagonist. [, ]
Relevance: While structurally distinct from N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, SB-674042's role as a selective antagonist for a specific receptor subtype, similar to EMPA, highlights the potential for targeted pharmacological interventions within the larger class of compounds containing heterocyclic rings. [, ]
Compound Description: SCPI-1 is a small molecule inhibitor of Sterol Carrier Protein 2 (SCP-2), a critical host factor for Dengue virus infection.
Relevance: SCPI-1 shares a thiazole ring and an acetamide group with N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide. While their target activities differ, both compounds highlight the potential of thiazole-containing acetamides for modulating biological processes relevant to disease.
N-(substitutedbenzylidene)-4(substitutedphenyl)thiazol-2-amine and N-(4(substitutedphenyl)thiazol-2-yl)acetamide Derivatives
Compound Description: These thiazole derivatives were synthesized and evaluated for their antimicrobial activities.
Relevance: The shared presence of a thiazole ring and an acetamide group, albeit with variations in substituents, links these compounds to N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, demonstrating the potential of these structural elements for antimicrobial applications.
Compound Description: This series of compounds was synthesized and screened for anticancer activity against a panel of 60 cancer cell lines.
Relevance: The shared thiazole ring and acetamide group make them structurally related to N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide. This work further exemplifies the use of thiazole-containing acetamides in developing anticancer agents.
Compound Description: This compound was identified as a small-molecule inhibitor of HIV-1 assembly targeting the phosphatidylinositol (4,5)‐bisphosphate binding site of the HIV-1 matrix protein.
Relevance: Although structurally distinct from N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, it demonstrates the potential for acetamide derivatives to inhibit viral assembly processes, expanding the range of biological activities associated with this chemical class.
Compound Description: This compound exhibited both antitumor and antifungal activities, with a promising profile against certain cancer cells and the fungus Aspergillus ochraceus Wilhelm.
Relevance: Although more structurally complex, this compound shares a thiazole ring and an acetamide group with N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, indicating potential for overlapping biological activities. Both compounds contribute to the exploration of thiazole-containing acetamides for developing therapeutic agents.
Compound Description: These monoazo disperse dyes were synthesized and applied to polyester fibers. They also exhibited moderate antibacterial and antifungal activities.
Relevance: The shared thiazole ring and acetamide group, along with the nitrophenyl substituent, make these compounds structurally similar to N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide. This study emphasizes the versatility of these structural features in both dyeing applications and biological activity.
Compound Description: These monoazo disperse dyes, structurally related to the compounds in entry 20, were also synthesized and applied to polyester fibers, exhibiting good antibacterial and antifungal activities.
Relevance: These compounds, with their thiazole ring and acetamide group, are structurally related to N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide. The consistent finding of antimicrobial activity in these thiazole-containing acetamides further underscores their potential in this application.
Compound Description: CX-32 and CX-35 are thiazole compounds that exhibited potential cyclooxygenase-2 (COX-2) specific inhibitory activity and anti-inflammatory effects in an LPS-stimulated RAW 264.7 cell line.
Relevance: CX-32, with its thiazole ring and acetamide group, is directly analogous to N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, indicating potential for similar COX-2 inhibitory activity. CX-35, while lacking the acetamide, still shares the thiazole ring and highlights the potential of this scaffold for anti-inflammatory effects.
Relevance: This compound shares a thiazole ring and an acetamide group with N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, and its susceptibility to deacetylation may provide insights into the potential metabolic pathways of structurally similar compounds.
Compound Description: This compound, labeled with fluorine-18, is a selective neuropeptide Y5 receptor (NPY5R) antagonist that has shown potential as a positron emission tomography (PET) radiotracer for in vivo quantification of NPY5R.
Relevance: While structurally distinct, this compound shares a thiazole ring and a cyclohexyl group with N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, highlighting the use of similar structural elements in developing ligands for specific receptors.
Compound Description: [18F]FPEB, labeled with fluorine-18, is a highly specific positron emission tomography (PET) radiotracer for imaging the metabotropic glutamate receptor subtype 5 (mGluR5).
Relevance: While structurally different from N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, [18F]FPEB's use in imaging a specific receptor subtype further demonstrates the potential of radiolabeled compounds for studying neurological disorders and highlights the versatility of heterocyclic compounds in targeting specific receptors.
Compound Description: This series of novel thiazolidin-4-one derivatives was synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains.
Relevance: These compounds, like N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, contain a thiazole ring and an acetamide group, supporting the potential of this structural combination for developing antimicrobial agents. The diversity of substituents within this series allows for exploration of structure-activity relationships.
Compound Description: These thiazole-based disperse dyes were synthesized, applied to polyester fibers, and demonstrated good antibacterial and antifungal activity.
Relevance: The shared thiazole ring and acetamide group with N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide further highlight the potential of these structural elements for both dyeing applications and as antimicrobial agents.
Compound Description: This compound is a kappa-selective opioid agonist that inhibits NMDA-stimulated release of dopamine.
Relevance: Although structurally different from N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, it highlights the use of acetamide derivatives for targeting neurotransmitter release and demonstrates the potential for modulating neurotransmission through kappa-opioid receptor activation.
Compound Description: Compounds 21 and 22 are trimethylsiloxyalkyl and trialkylsilylalkyl thiazole derivatives that exhibit anti-inflammatory activity and lipoxygenase inhibiting properties.
Relevance: The shared thiazole ring in these compounds and N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide suggests a possible common starting point in their synthesis and potential for overlapping biological activity, particularly in the context of inflammation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.